Cas no 2580-63-4 (N-hydroxypropanamide)

N-hydroxypropanamide 化学的及び物理的性質
名前と識別子
-
- Propanamide, N-hydroxy-
- N-hydroxypropanamide
- N-Hydroxypropionamide
- Propiohydroxamic acid
- Propionhydroxamic acid
- Propionohydroxamic acid
- USAF CS-502
- PROPIONOHYDROXIMIC ACID
- ZAMI-633
- AKOS000191131
- UNII-9K8TD4EMP0
- XGM
- PD061922
- NS00027971
- Q27272667
- EN300-211443
- EINECS 219-946-2
- RSIPQHOWTCNEBI-UHFFFAOYSA-N
- 9K8TD4EMP0
- CHEMBL4303316
- 2580-63-4
- ethyl hydroximic acid
- MFCD00154630
- DTXSID30180460
-
- MDL: MFCD00154630
- インチ: InChI=1S/C3H7NO2/c1-2-3(5)4-6/h6H,2H2,1H3,(H,4,5)
- InChIKey: RSIPQHOWTCNEBI-UHFFFAOYSA-N
- ほほえんだ: CCC(NO)=O
計算された属性
- せいみつぶんしりょう: 89.04771
- どういたいしつりょう: 89.048
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 6
- 回転可能化学結合数: 1
- 複雑さ: 52.8
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.5
- トポロジー分子極性表面積: 49.3A^2
じっけんとくせい
- 密度みつど: 1.093
- ふってん: °Cat760mmHg
- フラッシュポイント: °C
- 屈折率: 1.431
- PSA: 49.33
N-hydroxypropanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-211443-0.05g |
N-hydroxypropanamide |
2580-63-4 | 80% | 0.05g |
$155.0 | 2023-09-16 | |
Enamine | EN300-211443-1.0g |
N-hydroxypropanamide |
2580-63-4 | 80% | 1g |
$671.0 | 2023-05-31 | |
Enamine | EN300-211443-5.0g |
N-hydroxypropanamide |
2580-63-4 | 80% | 5g |
$1945.0 | 2023-05-31 | |
1PlusChem | 1P00BVXV-100mg |
N-hydroxypropionamide |
2580-63-4 | 80% | 100mg |
$339.00 | 2023-12-18 | |
1PlusChem | 1P00BVXV-5g |
N-hydroxypropionamide |
2580-63-4 | 80% | 5g |
$2466.00 | 2023-12-18 | |
1PlusChem | 1P00BVXV-10g |
N-hydroxypropionamide |
2580-63-4 | 80% | 10g |
$3627.00 | 2023-12-18 | |
A2B Chem LLC | AF53811-50mg |
N-hydroxypropionamide |
2580-63-4 | 80% | 50mg |
$383.00 | 2024-04-20 | |
A2B Chem LLC | AF53811-2.5g |
N-hydroxypropionamide |
2580-63-4 | 80% | 2.5g |
$1748.00 | 2024-04-20 | |
A2B Chem LLC | AF53811-1g |
N-hydroxypropionamide |
2580-63-4 | 80% | 1g |
$990.00 | 2024-04-20 | |
Enamine | EN300-211443-0.5g |
N-hydroxypropanamide |
2580-63-4 | 80% | 0.5g |
$524.0 | 2023-09-16 |
N-hydroxypropanamide 関連文献
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Gangadhara Angajala,Radhakrishnan Subashini RSC Adv. 2015 5 45599
-
Samir El-Rayes,Gomaa M. S.,Abouelmagd A.,Walid Fathalla,Ibrahim. A. I. Ali RSC Adv. 2019 9 13896
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3. Complex-forming properties of L-α-alaninehydroxamic acid (2-amino-N-hydroxypropanamide)Etelka Farkas,József Sz?ke,Tamás Kiss,Henryk Kozlowski,Wojciech Bal J. Chem. Soc. Dalton Trans. 1989 2247
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Péter László Parajdi-Losonczi,Péter Buglyó,Hana Skakalova,Jana Kasparkova,Norbert Lihi,Etelka Farkas New J. Chem. 2018 42 7659
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Bo Jiang,Xiaojing Huang,Hequan Yao,Jieyun Jiang,Xiaoming Wu,Siyi Jiang,Qiujuan Wang,Tao Lu,Jinyi Xu Org. Biomol. Chem. 2014 12 2114
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Giovanna Dettori,Silvia Gaspa,Andrea Porcheddu,Lidia De Luca Org. Biomol. Chem. 2014 12 4582
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7. Thermodynamic and spectrophotometric investigation of complex formation between hydrogen, cobalt(II), nickel(II), and copper(II) ions and 2-amino-N-hydroxypropanamide in aqueous solutionEnrico Leporati J. Chem. Soc. Dalton Trans. 1989 1299
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8. Effects of side chain amino nitrogen donor atoms on metal complexation of aminohydroxamic acids: New diaminohydroxamates chelating Ni(ii) more strongly than Fe(iii)éva A. Enyedy,Hajnalka Csóka,István Lázár,Giovanni Micera,Eugenio Garribba,Etelka Farkas nitrogen donor atoms on metal complexation of aminohydroxamic acids: New diaminohydroxamates chelating Ni(ii) more strongly than Fe(iii). éva A. Enyedy Hajnalka Csóka István Lázár Giovanni Micera Eugenio Garribba Etelka Farkas J. Chem. Soc. Dalton Trans. 2002 2632
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9. Potentiometric study on the complex-formation equilibria between 2-amino-N-hydroxyhexanamide and α-amino-1H-indole-3-N-hydroxypropanamide and cobalt(II), nickel(II), copper(II), and hydrogen ions in aqueous solutionEnrico Leporati J. Chem. Soc. Dalton Trans. 1988 421
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10. Interaction of 2-amino-N-hydroxypropanamide with vanadium(V) in aqueous solutionRegina T. Yamaki,Eucler B. Paniago,Sandra Carvalho,Ivana S. Lula J. Chem. Soc. Dalton Trans. 1999 4407
N-hydroxypropanamideに関する追加情報
N-Hydroxypropanamide: A Comprehensive Overview
N-Hydroxypropanamide, also known by its CAS number 2580-63-4, is a chemical compound that has garnered significant attention in recent years due to its versatile applications and unique properties. This compound, with the molecular formula C3H7NO2, belongs to the class of amides and is characterized by its hydroxyl group attached to the nitrogen atom. Its structure allows for a wide range of chemical reactivity, making it a valuable component in various industries.
The synthesis of N-hydroxypropanamide typically involves the reaction of propane-1,3-diamine with an appropriate acid, followed by oxidation or hydrolysis steps to introduce the hydroxyl group. This process has been optimized in recent studies to enhance yield and purity, ensuring that the compound meets the stringent requirements of modern industrial applications. Researchers have also explored alternative synthetic pathways, such as enzymatic catalysis, which offers a more environmentally friendly approach to producing this compound.
One of the most notable applications of N-hydroxypropanamide is in the pharmaceutical industry, where it serves as an intermediate in the synthesis of various bioactive compounds. Recent studies have highlighted its potential as a precursor for drugs targeting chronic diseases, including certain types of cancer and neurodegenerative disorders. Its ability to form stable complexes with metal ions has also made it a valuable ligand in coordination chemistry, opening new avenues for its use in catalysis and materials science.
In addition to its pharmaceutical applications, N-hydroxypropanamide has found utility in agrochemicals and personal care products. Its role as a stabilizer and emulsifier in these products has been supported by recent research, which demonstrates its ability to improve product stability under varying environmental conditions. Furthermore, its biodegradability has made it a preferred choice over traditional synthetic additives, aligning with the growing demand for sustainable and eco-friendly solutions.
The physical and chemical properties of N-hydroxypropanamide have been extensively studied to better understand its behavior under different conditions. For instance, its solubility in water and organic solvents has been characterized across a range of temperatures, providing valuable insights into its potential uses in formulation development. Recent advancements in computational chemistry have also enabled researchers to predict its interaction with biological systems at the molecular level, further enhancing our understanding of its pharmacokinetics and toxicity profiles.
From an environmental perspective, the ecological impact of N-hydroxypropanamide has been a focal point of recent research. Studies have shown that it undergoes rapid biodegradation under aerobic conditions, minimizing its environmental footprint. This finding is particularly significant given the increasing regulatory scrutiny on chemical additives and their impact on ecosystems.
In conclusion, N-hydroxypropanamide (CAS No. 2580-63-4) is a multifaceted compound with a wide array of applications across diverse industries. Its unique chemical properties, coupled with recent advancements in synthesis and application development, position it as a key player in both academic research and industrial innovation. As ongoing studies continue to uncover new potentials for this compound, it is poised to play an even more prominent role in shaping future technologies and therapeutic solutions.
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